molecular formula C13H9Br2N B11967176 2-Amino-1,3-dibromofluorene CAS No. 3405-09-2

2-Amino-1,3-dibromofluorene

Cat. No.: B11967176
CAS No.: 3405-09-2
M. Wt: 339.02 g/mol
InChI Key: LHRWVIZWZMXYPI-UHFFFAOYSA-N
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Description

Contextualization of Fluorene (B118485) Derivatives in Contemporary Organic and Materials Chemistry

Fluorene and its derivatives have carved a significant niche in modern organic and materials chemistry. mdpi.comrsc.org The fluorene moiety, with its rigid, planar biphenyl (B1667301) structure bridged by a methylene (B1212753) group, provides a robust and electronically active core. This structural framework is readily modifiable, allowing for the introduction of a wide array of functional groups at various positions, thereby tuning its electronic and physical properties. mdpi.comtandfonline.com

Over the past few decades, fluorene-based materials have been extensively investigated and utilized in a variety of applications. They are particularly prominent in the field of organic electronics, where they serve as key components in:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are known for their high photoluminescence quantum yields and excellent thermal stability, making them ideal candidates for emissive layers in OLEDs. mdpi.comtandfonline.com

Organic Field-Effect Transistors (OFETs): The tunable charge transport properties of fluorene-based compounds make them suitable for use as organic semiconductors in OFETs. tandfonline.com

Organic Solar Cells (OSCs): As electron-donating or electron-accepting materials, fluorene derivatives play a role in the active layers of organic photovoltaic devices.

The versatility of fluorene chemistry stems from the ability to precisely control the electronic properties through substitution, leading to materials with tailored energy levels (HOMO/LUMO), emission colors, and charge carrier mobilities. mdpi.com

Significance of Amino- and Bromo-Substituents in Fluorene Chemistry

The introduction of amino and bromo substituents onto the fluorene backbone dramatically influences its chemical behavior and potential applications. These groups exert both electronic and steric effects that can be strategically exploited.

The amino group (-NH2) is a strong electron-donating group. Its presence on the fluorene ring increases the electron density of the aromatic system. This has several important consequences:

It raises the energy of the Highest Occupied Molecular Orbital (HOMO), which can facilitate hole injection in electronic devices.

It can act as a site for further functionalization, allowing for the construction of more complex molecular architectures. researchgate.net

The bromo group (-Br) , on the other hand, is an electron-withdrawing group through its inductive effect, although it can also participate in resonance. Its key roles include:

Lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be beneficial for electron transport.

Serving as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. researchgate.net This allows for the straightforward introduction of other functional groups or the formation of polymers.

The specific arrangement of these substituents in 2-Amino-1,3-dibromofluorene —an electron-donating amino group flanked by two electron-withdrawing bromine atoms—creates a unique electronic environment. This push-pull-pull substitution pattern can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT) characteristics, which are highly desirable in the design of fluorescent probes and nonlinear optical materials.

Research Landscape of this compound and Related Structures

While dedicated research focusing solely on this compound is still emerging, the broader landscape of aminobromofluorene derivatives is an active area of investigation. Studies on related compounds provide valuable insights into the potential of this specific isomer.

For instance, research on 2-aminofluorene (B1664046) and 2,7-dibromofluorene (B93635) has shed light on how these individual substituents modify the electronic structure of the fluorene core. Photoelectron spectroscopy studies have shown that the amino group significantly alters the π-electronic structure through both resonance and inductive effects, while the bromo substituents also induce notable changes. researchgate.net

Furthermore, the synthesis of various dibromofluorene and aminofluorene derivatives serves as a foundation for the preparation of more complex materials. For example, 2,7-dibromofluorene is a common starting material for the synthesis of conjugated polymers and hole-transporting materials for OLEDs. chemicalbook.com Similarly, aminofluorene derivatives are utilized in the development of fluorescent probes and as building blocks for larger, functional molecules. nih.gov

The chemical compound this compound is commercially available from suppliers of fine chemicals, indicating its utility as a building block in more complex syntheses. oakwoodchemical.comchemicalbook.com

Below is a data table summarizing the basic properties of this compound:

PropertyValueSource
Chemical Formula C₁₃H₉Br₂N oakwoodchemical.com
Molecular Weight 339.03 g/mol oakwoodchemical.com
CAS Number 3405-09-2 oakwoodchemical.com
Appearance Not specified
Melting Point Not specified
Solubility Not specified

Scope and Objectives of Academic Research on this compound

The academic research on this compound is primarily driven by its potential as a versatile building block for the synthesis of novel organic functional materials. The key objectives of such research can be outlined as follows:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding synthetic methods for the preparation of this compound is a fundamental objective. This would make the compound more accessible for further research and application development.

Detailed Physicochemical Characterization: A thorough investigation of its photophysical and electrochemical properties is crucial. This includes determining its absorption and emission spectra, fluorescence quantum yield, and redox potentials to understand its electronic behavior.

Exploration as a Building Block: Utilizing this compound as a key intermediate in the synthesis of more complex molecules, such as conjugated polymers, dendrimers, and small molecules for organic electronics. The two bromine atoms provide sites for cross-coupling reactions, while the amino group can be used for amidation or other transformations.

Investigation of Structure-Property Relationships: By systematically modifying the structure of derivatives prepared from this compound, researchers can establish clear relationships between molecular structure and material properties. This knowledge is essential for the rational design of new materials with desired functionalities.

Evaluation in Device Applications: The ultimate goal of much of this research is to assess the performance of materials derived from this compound in electronic and photonic devices, such as OLEDs, OFETs, and sensors.

In essence, while direct research on this compound is in its early stages, the foundational knowledge from related fluorene chemistry strongly suggests its potential as a valuable component in the toolkit of synthetic and materials chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3405-09-2

Molecular Formula

C13H9Br2N

Molecular Weight

339.02 g/mol

IUPAC Name

1,3-dibromo-9H-fluoren-2-amine

InChI

InChI=1S/C13H9Br2N/c14-11-6-9-8-4-2-1-3-7(8)5-10(9)12(15)13(11)16/h1-4,6H,5,16H2

InChI Key

LHRWVIZWZMXYPI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=C(C(=C31)Br)N)Br

Origin of Product

United States

Synthetic Strategies for 2 Amino 1,3 Dibromofluorene and Its Functionalized Derivatives

Established Synthetic Pathways to Fluorene (B118485) Scaffolds

The synthesis of functionalized fluorenes like 2-amino-1,3-dibromofluorene relies on a foundation of well-established reactions, primarily bromination and amination of the fluorene or fluorenone core.

Bromination Methodologies for Fluorene Derivatives

The introduction of bromine atoms onto the fluorene ring is a critical step in the synthesis of many derivatives. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the starting material, the brominating agent, and the reaction conditions.

When starting with 9-fluorenone (B1672902), the electron-withdrawing nature of the ketone group directs bromination primarily to the 2 and 7 positions. smolecule.com A common method involves the use of bromine in a solvent such as acetic acid, sometimes with a catalyst like iron-iodine. google.comresearchgate.net One process for synthesizing 2,7-dibromofluorenone uses fluorenone and bromine with acetic acid and fuming sulfuric acid as the reaction medium, achieving a yield of 92%. google.com Another approach employs molecular bromine in concentrated sulfuric acid, also targeting the 2- and 7-positions. smolecule.com Greener synthetic routes have also been developed, utilizing water as a solvent for the bromination of 9-fluorenone with elemental bromine. tandfonline.comgoogle.com

Mechanochemical methods, which avoid the use of solvents, have been explored. For instance, high-energy ball milling of 9H-fluorenone with potassium bromide and oxone can produce 2,7-dibromo-9H-fluoren-9-one. smolecule.com The synthesis of monobrominated fluorenones, such as 2-bromofluorenone, can be achieved by adjusting the stoichiometry of the brominating agent. tandfonline.com

Below is a table summarizing various bromination methods for fluorenone:

Starting MaterialBrominating AgentSolvent/CatalystProduct(s)YieldReference
FluorenoneBromineAcetic acid, Fuming sulfuric acid, Iron-Iodine2,7-Dibromofluorenone92% google.com
9-FluorenoneBromineWater2-Bromofluorenone94% tandfonline.com
9-FluorenoneBromineWater2,7-Dibromofluorenone98% tandfonline.com
9H-FluorenonePotassium Bromide, OxoneBall Mill (Mechanochemical)2,7-Dibromo-9H-fluoren-9-one65% smolecule.com
2,7-Dibromofluorene (B93635)Chromium trioxideAcetic acid2,7-Dibromofluorenone98% chemicalbook.com

Amination Reactions in Fluorene Synthesis

The introduction of an amino group onto the fluorene skeleton is typically achieved through the reduction of a nitro group, which is itself introduced via nitration. For instance, 2-aminofluorenone can be synthesized from 2-nitrofluorenone. rsc.org The reduction of 2-nitrofluorenone can be conveniently carried out using stannous chloride. rsc.org Another effective method for reducing aromatic nitro compounds is catalytic hydrogenation using hydrazine (B178648) and a catalyst like palladium on charcoal. orgsyn.org This method has been reported to produce 2-aminofluorene (B1664046) from 2-nitrofluorene (B1194847) in 93-96% yield. orgsyn.org

Direct amination of halogenated fluorenes is also a powerful tool, often accomplished through modern cross-coupling reactions.

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires a carefully designed multi-step reaction sequence to ensure the correct placement of the functional groups.

Multi-step Reaction Sequences for Positional Control

A plausible synthetic route to 2-amino-1,3-dibromofluorenone, the oxidized precursor to the target compound, starts with 2-aminofluorenone. The electron-releasing amino group at the 2-position directs electrophilic substitution to the 1 and 3 positions.

A key study demonstrated that the bromination of 2-aminofluorenone with an equimolar quantity of bromine in acetic acid yields 2-amino-3-bromofluorenone as the main product (60% yield), along with a smaller amount of 1,3-dibromo-2-aminofluorenone (6% yield). oup.com Further bromination of the isolated 2-amino-3-bromofluorenone can then be performed to introduce the second bromine atom at the 1-position, yielding 1,3-dibromo-2-aminofluorenone. oup.com Although the literature cited refers to 1,3-dibromo-2-aminofluorenone, the principles can be applied to the synthesis of the desired isomer. A potential final step to obtain this compound would be the reduction of the ketone at the 9-position.

An alternative strategy could involve the nitration of a dibromofluorene precursor, followed by reduction of the nitro group. However, controlling the regioselectivity of the nitration on a dibrominated fluorene can be challenging.

Challenges in Selective Functional Group Manipulation

The synthesis of polysubstituted fluorenes is often complicated by the formation of regioisomers. For example, the nitration of 9-fluorenone can result in a mixture of 2-nitro- and 4-nitrofluorenones. tandfonline.com Similarly, the bromination of 2-aminofluorenone can lead to a mixture of mono- and di-brominated products. oup.com

The electronic properties of the existing substituents play a crucial role in directing subsequent functionalization. The activating and directing effects of the amino group and the deactivating nature of the bromo and keto groups must be carefully considered when planning a synthetic route. The steric hindrance from existing substituents can also influence the position of incoming groups. Overcoming these challenges often requires careful optimization of reaction conditions, including temperature, solvent, and the choice of reagents, as well as the use of protecting groups to block certain reactive sites.

Advanced Synthetic Methodologies for Fluorene-Based Compounds

Modern organic synthesis offers several advanced techniques that are applicable to the construction of complex fluorene derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have become indispensable tools.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing a direct method for introducing amino groups onto a pre-functionalized fluorene core. figshare.comd-nb.infonih.govmdpi.com This reaction is particularly useful for synthesizing arylamine-substituted fluorenes. mdpi.com For example, fluorene derivatives with pendant vinyl groups have been synthesized using this method. figshare.com

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that enables the formation of carbon-carbon bonds, allowing for the connection of fluorene units to other aromatic systems. This is highly relevant for the synthesis of conjugated polymers and materials for organic electronics.

Mechanochemical synthesis, as mentioned earlier, is an emerging green chemistry approach that can be applied to fluorene chemistry. Mechanochemical Suzuki polymerization has been used for the synthesis of polyfluorenes, offering a solvent-free route to these materials. tandfonline.com

These advanced methodologies provide chemists with greater flexibility and efficiency in designing and synthesizing novel fluorene-based compounds with tailored properties.

Transition-Metal-Catalyzed Cross-Coupling Approaches

Palladium catalysis stands as a cornerstone for the derivatization of aryl halides, including brominated fluorenes. The versatility of palladium catalysts, enabled by a diverse array of phosphine (B1218219) ligands, allows for a wide range of transformations under relatively mild conditions.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction, typically co-catalyzed by copper(I) salts, proceeds under mild conditions and tolerates a wide variety of functional groups, making it highly valuable in organic synthesis. wikipedia.orgscirp.org The general mechanism involves a palladium cycle and a copper cycle, leading to the formation of an alkynylated product. wikipedia.org

While direct examples of Sonogashira coupling on this compound are not extensively documented, the reaction is widely applied to other brominated aromatic compounds. For instance, the coupling of various aryl bromides with terminal alkynes is a standard procedure. organic-chemistry.org Research on 2-amino-3-bromopyridines demonstrates the successful coupling with terminal alkynes using a palladium catalyst, highlighting the compatibility of the amino group in such reactions. scirp.org This suggests a high potential for applying this methodology to synthesize alkynyl derivatives of this compound.

Table 1: Representative Conditions for Sonogashira Coupling of Amino-Bromopyridines
SubstrateCoupling PartnerCatalyst SystemBase/SolventYieldReference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF95% scirp.org
2-Amino-3-bromo-5-methylpyridine4-EthynylanisolePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF96% scirp.org

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most versatile cross-coupling methods. researchgate.netscirp.org It is extensively used in the synthesis of polyfluorenes and other conjugated polymers for materials science applications. scirp.orgtandfonline.com The reaction of 2,7-dibromofluorene derivatives with arylboronic acids or esters is a key step in creating copolymers with tuned electronic properties. scirp.org

A notable application is the mechanochemical Suzuki polymerization of 9,9-dioctylfluorene-2,7-diboronic acid and 2,7-dibromo-9,9-bis[3-(dimethyl amino)propyl]fluorene. tandfonline.com This solvent-free approach demonstrates the potential for more environmentally friendly polymer synthesis. tandfonline.com Given the reactivity of the bromine atoms, a sequential Suzuki coupling could be envisioned for this compound, allowing for the stepwise introduction of different aryl groups.

Table 2: Conditions for Suzuki Coupling of Dibromofluorene Derivatives
SubstrateCoupling PartnerCatalystBaseMethodReference
2,7-dibromo-9,9-bis[3-(dimethyl amino)propyl]fluorene9,9-dioctylfluorene-2,7-diboronic acidPd(OAc)₂K₂CO₃Ball Milling tandfonline.com
N-alkyl-3,7-dibromophenoxazineArylboronic esterPd(PPh₃)₄Not specifiedStandard conditions scirp.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and reactivity, allowing for the formation of C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov

The Negishi coupling has been successfully employed as a key step in the regiospecific synthesis of substituted nitro- and aminofluorenes. lookchem.com This precedent is particularly relevant as it establishes the feasibility of using this reaction with fluorene scaffolds bearing amino or nitro functionalities, which can be a precursor to the amino group. The higher reactivity of organozinc reagents compared to organoboranes or organostannanes can be advantageous in certain synthetic contexts. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. name-reaction.comwikipedia.org This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance, largely replacing harsher classical methods. wikipedia.org

The synthesis of functionalized fluorene derivatives frequently employs this reaction. Studies have optimized conditions for the coupling of 2-bromofluorene (B47209) with aniline, demonstrating the reaction's applicability to the fluorene system. researchgate.net Furthermore, dibenzofulvene derivatives have been synthesized by reacting 2,7-dibromofluorene with various amines like diphenylamine (B1679370) under Buchwald-Hartwig conditions, showcasing the ability to perform C-N coupling on dibrominated fluorene backbones. mdpi.com This powerful tool could be used to either introduce the amino group onto a 1,3-dibromofluorene core or to further functionalize a pre-existing amino-fluorene substrate.

Table 3: Examples of Buchwald-Hartwig Amination on Brominated Fluorenes
Aryl HalideAmineCatalyst/LigandBase/SolventKey FindingReference
2-BromofluoreneAnilinePd₂(dba)₃ / XantphosCs₂CO₃ / Eucalyptol (B1671775)Optimization in a bio-based solvent researchgate.net
Dibromo-dibenzofulvene intermediate (from 2,7-dibromofluorene)DiphenylaminePd(dba)₂ / P(t-Bu)₃tert-BuONa / TolueneSynthesis of H-shape molecules mdpi.com

A novel and highly efficient strategy for constructing complex fluorene structures involves a palladium(0)-catalyzed [4+1] spiroannulation. nih.govrsc.org This method allows for the one-step assembly of fluorene-based spirocycles from simple starting materials like o-iodobiaryls and bromonaphthols. nih.govrsc.org The reaction proceeds in high yields with excellent tolerance for various functional groups. rsc.org

The mechanism is believed to involve the formation of a five-membered aryl-aryl palladacyclic intermediate. rsc.orgresearchgate.net This "two-in-one" strategy provides rapid access to unsymmetrical spirofluorenes, which are of increasing interest in materials science and pharmaceutical design. nih.govrsc.org While not a direct route to this compound itself, this reaction showcases advanced palladium catalysis for creating intricate fluorene-containing architectures, which could be relevant for building complex derivatives.

Green Chemistry Principles in Aminobromofluorene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.compaperpublications.org In the context of synthesizing aminobromofluorenes, several of these principles are highly relevant.

Catalysis: The extensive use of palladium-catalyzed reactions (Sonogashira, Suzuki, Negishi, Buchwald-Hartwig) is inherently a green principle, as catalytic reagents are used in small amounts and are superior to stoichiometric reagents. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Cross-coupling reactions generally have high atom economy compared to other methods that may involve protecting groups or generate large amounts of waste.

Safer Solvents and Auxiliaries: A key goal is to replace toxic organic solvents with greener alternatives. epitomejournals.com Research has shown the viability of running Buchwald-Hartwig reactions in bio-based solvents like eucalyptol researchgate.net and Sonogashira couplings in water. organic-chemistry.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org Developing catalysts with high chemoselectivity that can operate on substrates with multiple functional groups (like an amino and bromo group) is a crucial aspect of this principle.

Energy Efficiency: The development of reactions that can be conducted at ambient temperature and pressure, such as room-temperature Sonogashira couplings, reduces energy requirements. organic-chemistry.org Additionally, mechanochemical methods, like ball milling for Suzuki polymerizations, can significantly reduce or eliminate the need for solvents and heating. tandfonline.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign.

Mechanochemical Approaches for Sustainable Synthesis

Mechanochemistry, a solvent-free or low-solvent method, has emerged as a sustainable tool for synthesizing complex organic molecules, including fluorene derivatives. researchgate.netacs.org This approach utilizes mechanical force, such as grinding or milling, to initiate chemical reactions, often leading to higher yields, faster reaction times, and reduced waste compared to traditional solution-phase synthesis. researchgate.netmdpi.com

In the context of fluorene chemistry, mechanochemical methods have been successfully employed for various transformations. For instance, the Scholl reaction, used to create tetrabenzofluorenes, has been shown to be highly efficient under ball-milling conditions, achieving high isolated yields in a single step. researchgate.net Similarly, mechanochemical Suzuki polymerization has been developed for the synthesis of polyfluorenes, demonstrating a facile and solvent-free route to these conjugated polymers. tandfonline.comtandfonline.com This technique can produce soluble functionalized polyfluorenes in short reaction times, as little as 30 minutes. tandfonline.com

While direct mechanochemical synthesis of this compound is not explicitly detailed in the provided search results, the successful application of mechanochemistry to related fluorene structures and other nitrogen-containing aromatic compounds suggests its potential applicability. researchgate.nettandfonline.comtandfonline.com The principles of mechanochemistry, such as manual grinding of substrates, have been used to synthesize a variety of imines from fluorinated benzaldehydes and anilines with good to excellent yields, often without the need for purification. mdpi.com

Table 1: Comparison of Mechanochemical Synthesis with Conventional Methods for Fluorene Derivatives

FeatureMechanochemical SynthesisConventional Solution-Phase Synthesis
Solvent Use Solvent-free or minimal solvent researchgate.netmdpi.comOften requires significant amounts of organic solvents
Reaction Time Can be significantly shorter (e.g., 30 minutes) tandfonline.comTypically longer reaction times
Yield Often high to excellent yields researchgate.netmdpi.comYields can be variable and sometimes lower
Waste Generation Reduced waste production mdpi.comGenerates more solvent and reagent waste
Energy Consumption Potentially lower energy consumption mdpi.comCan be energy-intensive due to heating and stirring
Scalability Can be scalable to gram-scale production researchgate.netScalability can be challenging for some reactions
Solvent Minimization and Environmentally Benign Reaction Media

Reducing solvent usage and employing environmentally friendly reaction media are key principles of green chemistry that are being applied to the synthesis of fluorene derivatives and other organic compounds. nih.govmdpi.com Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution.

Strategies for solvent minimization include solvent-free reactions, as seen in mechanochemistry, and the use of alternative, greener solvents. researchgate.netmdpi.comnih.gov Water, in particular, is an attractive solvent due to its non-toxic and non-flammable nature. mdpi.com For instance, a metal-free synthesis of 3-substituted 5-amino-1,2,4-thiadiazole scaffolds has been developed using water as a green solvent. mdpi.com Other environmentally benign media that have been explored for various organic reactions include glycerol, deep eutectic solvents, and supercritical carbon dioxide. nih.gov

In the synthesis of fluorene derivatives, methods that reduce or eliminate hazardous solvents are being developed. For example, a process for the alkylation of fluorene and dibromofluorene has been described that avoids the use of polar aprotic solvents, which are common in such reactions. google.com While direct application to this compound is not specified, the broader trend in organic synthesis is to move towards greener solvent systems. nih.govmdpi.com

Atom Economy Maximization in Synthetic Design

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.comnumberanalytics.com Designing synthetic routes with high atom economy is a central goal of green chemistry. jocpr.comtongji.edu.cn

Addition reactions are inherently more atom-economical than substitution or elimination reactions. rsc.orgnumberanalytics.com In the context of synthesizing complex molecules, developing new, highly atom-economical methodologies is crucial. acs.org For example, catalytic reactions, such as Suzuki-Miyaura cross-coupling and Heck reactions, can be designed to have high atom economy. jocpr.com

While specific atom economy calculations for the synthesis of this compound are not available in the provided results, the principles of atom economy are relevant to its production and derivatization. For instance, the use of catalytic processes and the design of multi-component reactions, which can combine several steps into one pot, are strategies that can improve atom economy. acs.orgrsc.org The development of a Lewis acid-catalyzed [2 + 1 + 1] cycloaddition reaction to form functionalized cyclobutenes highlights a method with high atom economy and a broad substrate scope. rsc.org Such principles can be applied to the design of more efficient syntheses for complex fluorene derivatives.

Strategic Derivatization for Complex Molecular Architectures

The functionalization of this compound is key to creating more complex molecules with tailored properties. The amino group provides a reactive handle for a variety of chemical modifications.

Functionalization via the Amino Moiety

The primary amino group on the fluorene scaffold is a versatile site for derivatization, allowing for the introduction of a wide range of functional groups and molecular systems.

Several reagents are commonly used to derivatize primary amines for analytical and synthetic purposes. These reagents react with the amino group to form stable adducts, often with useful spectroscopic properties.

NBD-F (4-Fluoro-7-nitrobenzofurazan): This is a highly reactive fluorescent labeling reagent that reacts with primary and secondary amines under mild conditions to form fluorescent derivatives. dojindo.comcymitquimica.comabmole.com The resulting NBD-labeled compounds are orange and exhibit fluorescence, making them useful for HPLC analysis. dojindo.com NBD-F is more reactive than its chloro-analogue, NBD-Cl, and requires shorter reaction times. researchgate.net

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. atamanchemicals.comnih.govatamanchemicals.com This reaction is widely used for the sensitive detection and quantification of amino acids, peptides, and proteins. atamanchemicals.comnih.gov The reaction is rapid and can detect picomole quantities of primary amines. nih.gov

2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with primary and secondary amines to form 2,4-dinitroaniline (B165453) derivatives. copernicus.orgnewtopchem.com This reaction is useful for the spectrophotometric determination of amines and for chromatographic derivatization. newtopchem.comresearchgate.net The resulting derivatives have characteristic UV-Vis absorption spectra. arabjchem.orgresearchgate.net

Table 2: Comparison of Reagents for Amino Group Derivatization

ReagentChemical NameReactive GroupDetection MethodKey Features
NBD-F 4-Fluoro-7-nitrobenzofurazanPrimary and secondary aminesFluorescenceHighly reactive, forms stable fluorescent adducts. dojindo.comabmole.comresearchgate.net
o-Phthalaldehyde (OPA) 1,2-BenzenedicarboxaldehydePrimary amines (in the presence of a thiol)FluorescenceHigh sensitivity, rapid reaction. atamanchemicals.comnih.gov
2,4-Dinitrofluorobenzene (DNFB) 1-Fluoro-2,4-dinitrobenzenePrimary and secondary aminesUV-Vis SpectrophotometryForms stable colored derivatives. copernicus.orgnewtopchem.comresearchgate.net

The amino group of this compound can serve as an anchor point for the conjugation of peptides. This allows for the creation of hybrid molecules that combine the properties of the fluorene core with the biological activity or recognition capabilities of the peptide. While direct examples of peptide conjugation to this compound are not provided in the search results, the general principles of peptide chemistry can be applied.

The derivatization of the amino group with a suitable linker or activating agent would be the first step. For example, the amino group could be reacted with a bifunctional crosslinker that possesses a second reactive group capable of forming a covalent bond with a peptide. Alternatively, the amino group could be modified to introduce a functional group that is compatible with standard peptide synthesis protocols, such as a carboxylic acid or an activated ester.

Modification at Bromine Substitution Sites

The carbon-bromine (C-Br) bonds at positions 1 and 3 of the this compound scaffold are prime sites for post-functionalization. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose, allowing for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. uwindsor.ca

Key among these methods are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. These reactions leverage a palladium catalyst, often in combination with a specific phosphine ligand and a base, to couple the aryl bromide with a suitable partner. uleth.cawhiterose.ac.uk

Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation, coupling the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester. tcichemicals.comlibretexts.org It is widely used to synthesize biaryls, polyolefins, and styrenes. nih.gov For this compound, this allows for the introduction of various aryl or vinyl substituents, significantly altering the electronic properties of the fluorene system. The general reactivity for the aryl halide in these couplings is Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com

General Scheme for Suzuki-Miyaura Coupling

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling at the bromine sites of this compound.

Interactive Table 1: Examples of Reagents for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst/Ligand SystemBaseProduct Type
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Phenyl-substituted fluorene
4-Vinylphenylboronic acidPdCl₂(dppf)K₂CO₃Styrenyl-substituted fluorene
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Heteroaryl-substituted fluorene
4-Cyanophenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃Electron-deficient aryl substituent

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira reaction is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgbyjus.com This method is invaluable for creating extended π-conjugated systems and for synthesizing precursors to more complex molecular architectures. researchgate.net Microwave-assisted protocols can significantly shorten reaction times. organic-chemistry.org

General Scheme for Sonogashira Coupling

Figure 2: General reaction scheme for the Sonogashira coupling at the bromine sites of this compound.

Interactive Table 2: Examples of Reagents for Sonogashira Coupling

Coupling PartnerCatalyst/Co-catalystBaseProduct Type
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NPhenylalkynyl-substituted fluorene
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHSilyl-protected alkynyl substituent
1-HeptynePdCl₂(dppf) / CuIPiperidineAlkylalkynyl-substituted fluorene
Ethynyl-triphenylaminePd₂(dba)₃ / XPhos / CuIDBUDonor-substituted alkynyl linkage

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. acsgcipr.org It is a powerful method for synthesizing complex arylamines, which are prevalent in pharmaceuticals and electronic materials. researchgate.net The choice of ligand is critical and is often tailored to the class of amine being coupled. wuxiapptec.com For this compound, this reaction allows for the introduction of additional donor groups, creating poly-amino-substituted fluorenes.

General Scheme for Buchwald-Hartwig Amination

Figure 3: General reaction scheme for the Buchwald-Hartwig amination at the bromine sites of this compound.

Interactive Table 3: Examples of Reagents for Buchwald-Hartwig Amination

Coupling PartnerCatalyst/Ligand SystemBaseProduct Type
MorpholinePd₂(dba)₃ / BINAPNaOtBuMorpholinyl-substituted fluorene
AnilinePd(OAc)₂ / XPhosCs₂CO₃Diaryl-amino-substituted fluorene
CarbazolePd(OAc)₂ / RuPhosK₃PO₄Carbazolyl-substituted fluorene
Benzophenone iminePdCl₂(dppf)LiHMDSPrimary amine precursor

Synthesis of Fluorene-Coupled Donor-Acceptor Systems

Donor-acceptor (D-A) molecules, which contain both electron-donating and electron-accepting moieties within a single conjugated system, are of great interest for applications in organic electronics, photovoltaics, and fluorescence sensing. nih.govnih.gov The fluorene unit is an excellent π-conjugated bridge for constructing such systems due to its rigid, planar structure and high thermal stability.

The this compound scaffold is an ideal precursor for D-A systems. The amino group at the C2 position serves as a potent, intrinsic electron-donating group. The bromine atoms at C1 and C3 can be readily converted into electron-accepting groups via the cross-coupling reactions described previously. For instance, a Suzuki-Miyaura coupling with an arylboronic acid bearing an electron-withdrawing substituent (e.g., -CN, -NO₂, -C(O)R) can install the acceptor unit, resulting in a fluorene with a D-π-A architecture.

Research has demonstrated the synthesis of various fluorene-based D-A systems starting from dibromofluorene precursors. mdpi.com For example, coupling a dibromofluorene with an acceptor-functionalized thiophene (B33073) or benzothiazole (B30560) unit via Stille or Suzuki reactions yields materials with tailored energy levels and absorption spectra. researchgate.net The amino group in the this compound starting material enhances the donor character of the final molecule, which can lead to desirable photophysical properties such as strong intramolecular charge transfer (ICT). nih.gov

Interactive Table 4: Examples of Fluorene-Based Donor-Acceptor Systems via Cross-Coupling

Donor CoreAcceptor Moiety SourceCoupling ReactionCatalyst SystemResulting D-A Structure
2-Aminofluorene4-Cyanophenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃2-Amino-1-(4-cyanophenyl)fluorene
2-Aminofluorene2-(5-Bromothiophen-2-yl)benzothiazoleSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃Fluorene-Thiophene-Benzothiazole
2-Aminofluorene4-Nitro-phenylacetyleneSonogashiraPd(PPh₃)₂Cl₂, CuI, Et₃NFluorene-alkyne-nitrophenyl
2-(Diphenylamino)fluorene4-Formylphenylboronic acidSuzuki-MiyauraPd₂(dba)₃, SPhos, K₃PO₄Fluorene-aldehyde

Reaction Mechanisms and Chemical Transformations Involving 2 Amino 1,3 Dibromofluorene

Mechanistic Insights into Catalytic Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-Amino-1,3-dibromofluorene is a substrate well-suited for such transformations. The presence of two C-Br bonds allows for sequential or double coupling, enabling the synthesis of complex, functionalized fluorene (B118485) derivatives. The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetallation, and reductive elimination. libretexts.org

Oxidative Addition: This is typically the initial and often selectivity-determining step in the catalytic cycle. mdpi.comrsc.org A low-valent palladium(0) complex, usually stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, reacts with the aryl bromide. The C-Br bond is cleaved, and the palladium atom inserts itself, forming a new organopalladium(II) complex. libretexts.orgmusechem.comacs.org For this compound, oxidative addition can occur at either the C1-Br or C3-Br bond. The relative rates of these two additions determine the initial site of functionalization. While electronic effects from the amino group at C2 would influence both positions, steric hindrance could lead to preferential reaction at the less encumbered C3 position. Studies on dibromoarenes have shown that the choice of ligand and reaction conditions can be tuned to control which C-X bond reacts first. mdpi.com The oxidative addition step is generally considered irreversible for aryl bromides. acs.orgnih.gov

Transmetallation: Following oxidative addition, the transmetallation step occurs. In a Suzuki-Miyaura coupling, for instance, the organopalladium(II) halide complex reacts with an organoboron reagent (like a boronic acid or its ester) in the presence of a base. libretexts.orgorganic-chemistry.org The organic group from the boron compound displaces the halide on the palladium center, forming a new diorganopalladium(II) intermediate. nih.gov The base is crucial as it activates the organoboron reagent, enhancing the polarization of the organic ligand and facilitating its transfer to the palladium complex. organic-chemistry.org The efficiency of this step is influenced by the nature of the base, solvent, and the ligands on the palladium. nih.govacs.org

The general sequence for a single Suzuki-Miyaura coupling on this compound can be summarized as follows:

Oxidative Addition: (L)nPd(0) + Fl-Br → (L)nPd(Fl)(Br)

Transmetallation: (L)nPd(Fl)(Br) + Ar-B(OR)2 + Base → (L)nPd(Fl)(Ar) + Base-Br + B(OR)2(OH)

Reductive Elimination: (L)nPd(Fl)(Ar) → Fl-Ar + (L)nPd(0)

Where "Fl" represents the 2-amino-dibromofluorenyl scaffold and "L" represents the supporting ligands.

The choice of ligand coordinated to the palladium center is critical for controlling both the efficiency (reaction rate, yield) and selectivity (mono- vs. di-functionalization, site-selectivity) of cross-coupling reactions involving dihaloarenes like this compound. mdpi.comnih.gov

Efficiency: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, XPhos, SPhos) and N-heterocyclic carbenes (NHCs) like IPr or SIPr are known to promote the oxidative addition step by stabilizing the resulting Pd(II) complex and increasing the electron density on the Pd(0) center. nih.govmit.edu This leads to higher catalytic activity, allowing reactions to proceed under milder conditions and with lower catalyst loadings. organic-chemistry.org

Selectivity: In dihaloarenes, ligands play a crucial role in preventing or promoting double functionalization. Very bulky ligands can favor mono-substitution because after the first coupling event, the resulting palladium-product complex is sterically hindered, which can slow down the rate of a second intramolecular oxidative addition relative to the dissociation of the mono-coupled product. nih.gov Conversely, certain ligand systems can promote a "ring-walking" behavior where the palladium catalyst remains associated with the product, facilitating a rapid second coupling, leading to the difunctionalized product. nih.gov Judicious ligand choice can also influence site-selectivity in molecules with non-equivalent halogens. In the case of this compound, while the electronic environment of the C1-Br and C3-Br bonds is similar, subtle differences in steric accessibility or electronic perturbation by the C2-amino group could be exploited by specific ligands to achieve selective mono-arylation at either position. mdpi.com

Table 1: Representative Ligands in Palladium-Catalyzed Cross-Coupling and Their General Effects This table is based on general principles observed in cross-coupling reactions of aryl halides.

Ligand TypeExamplesTypical Effect on ReactivityInfluence on Selectivity
Bulky Monophosphines P(t-Bu)3, XPhos, RuPhosHigh activity, promotes oxidative additionCan favor mono-arylation; sterics can influence site-selectivity
N-Heterocyclic Carbenes (NHCs) IPr, SIPr, IPentVery high activity, stable catalystsBulky NHCs can promote over-functionalization or invert site-selectivity
Diphosphines (Bidentate) dppf, dppeForms stable complexes, good for many substratesCan influence regioselectivity through chelation effects

Reactivity of the Amino Moiety

The amino group (-NH2) at the C2 position is a powerful electron-donating group that significantly influences the electronic properties of the fluorene ring system.

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amino group. This allows it to participate in reactions where it attacks an electrophilic center. A prime example of this reactivity is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction used to form C-N bonds. researchgate.net While this compound already possesses an amino group, this nucleophilicity is relevant if further N-alkylation or N-arylation is desired. Such reactions would typically require deprotonation of the amine with a strong base to form a more potent amido-nucleophile, which can then be coupled with an alkyl or aryl halide.

While the amino group itself is nucleophilic, its strong electron-donating nature via resonance activates the aromatic fluorene ring towards electrophilic aromatic substitution (EAS). numberanalytics.com The amino group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In the case of this compound, the positions ortho to the amino group are C1 and C3, which are already substituted with bromine. The position para to the amino group is C7. Therefore, any further electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) would be strongly directed towards the C7 position of the opposing benzene (B151609) ring, assuming it is unsubstituted. nowgonggirlscollege.co.in The fluorene system is inherently more reactive towards electrophiles than benzene due to the lower loss of resonance energy upon forming the intermediate carbocation (sigma complex). nowgonggirlscollege.co.in The presence of the activating amino group further enhances this reactivity. numberanalytics.com

Reactivity of the Bromine Substituents

The bromine atoms at the C1 and C3 positions are the primary sites for transformations via cross-coupling chemistry. The carbon-bromine bond is significantly weaker than a carbon-hydrogen bond, making it susceptible to cleavage by a transition metal catalyst like palladium. researchgate.net This reactivity allows the bromine atoms to function as leaving groups, enabling their replacement with a wide variety of substituents.

The principal reactions involving the bromine substituents are palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Forms C-C bonds using organoboron reagents. musechem.com

Heck Coupling: Forms C-C bonds with alkenes.

Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

Buchwald-Hartwig Amination: Forms C-N bonds with amines. researchgate.netescholarship.org

Stille Coupling: Forms C-C bonds using organotin reagents.

The relative reactivity of the C1-Br versus the C3-Br bond can be influenced by steric and electronic factors. The C1-Br is flanked by the C9 methylene (B1212753) bridge and the C2 amino group, making it sterically more hindered than the C3-Br, which is adjacent to the C4-H. This steric difference could be exploited to achieve selective mono-functionalization at the C3 position under carefully controlled conditions with an appropriately chosen catalyst system. mdpi.com

Table 2: Potential Cross-Coupling Reactions at Bromine Sites This table outlines potential transformations based on established cross-coupling methodologies.

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Reagent
Suzuki-Miyaura Aryl/Alkenyl Boronic AcidC-CPd catalyst, Base
Sonogashira Terminal AlkyneC-C (alkynyl)Pd catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig Amine (R2NH)C-NPd catalyst, Base
Heck AlkeneC-C (alkenyl)Pd catalyst, Base
Stille Organostannane (R-SnR'3)C-CPd catalyst

Role of Bromine in Cross-Coupling and Polymerization

The bromine atoms at the 1- and 3-positions of this compound are pivotal to its synthetic utility, serving as highly effective leaving groups in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex, conjugated organic molecules and polymers. The carbon-bromine (C-Br) bonds on the fluorene ring are readily activated by palladium, nickel, or other transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Among the most important transformations are Suzuki-Miyaura coupling reactions, where the dibromo-functionalized fluorene is reacted with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. google.com This method is extensively used to synthesize fluorene-based polymers and oligomers. google.com20.210.105 The reactivity of the bromine atoms allows for the creation of alternating copolymers by reacting the dibromofluorene monomer with a diboronic acid comonomer. google.com Similarly, Sonogashira coupling reactions with terminal alkynes are employed to introduce ethynylene linkages into the fluorene backbone, and Heck coupling can form vinylene bridges. scirp.orgmdpi.com

The efficiency of these polymerization reactions depends on reaction conditions such as the choice of catalyst, solvent, and temperature, with reaction times often spanning from a few hours to several days to achieve high molecular weight polymers. google.com For instance, Suzuki polymerizations are typically conducted at temperatures between 70°C and 120°C in solvents like toluene. google.com The bromine atoms are generally more reactive in these coupling reactions than chlorine atoms at similar positions, making brominated fluorenes preferred starting materials for many synthetic applications. smolecule.com The presence of the amino group at the 2-position electronically modifies the fluorene core, which can influence the reactivity of the adjacent C-Br bonds during these coupling processes.

Table 1: Cross-Coupling Reactions Utilizing Brominated Fluorenes for Polymer Synthesis
Coupling ReactionReactant TypeCatalyst System (Example)Resulting LinkageReference
Suzuki-MiyauraDiboronic acids or estersPd(PPh₃)₄, K₂CO₃Aryl-Aryl google.com20.210.105
SonogashiraTerminal alkynesPd(CF₃COO)₂, PPh₃, CuIAryl-Ethynylene scirp.orgmdpi.com
HeckAlkenesPd(OAc)₂Aryl-Vinylene ias.ac.in
Nickel-CouplingDihalo-functional monomersNi(0) complexesAryl-Aryl google.com

Intramolecular and Intermolecular Interactions

The specific arrangement of an electron-donating amino group and electron-withdrawing bromine atoms on the fluorene scaffold in this compound gives rise to significant electronic polarization. This polarization is the foundation for distinct intramolecular and intermolecular phenomena that govern the molecule's photophysical properties and its behavior in condensed phases.

Intramolecular Charge Transfer (ICT) Mechanisms in Fluorene Derivatives

Fluorene derivatives functionalized with both electron-donating groups (D) and electron-accepting groups (A) are known to exhibit Intramolecular Charge Transfer (ICT). In this compound, the amino group (-NH₂) serves as a potent electron donor, while the electronegative bromine atoms and the conjugated fluorene system act as the acceptor moiety.

Upon absorption of light, the molecule is promoted to an excited state. In this state, a transfer of electron density can occur from the highest occupied molecular orbital (HOMO), which is typically localized on the donor (amino group), to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor (brominated fluorene core). ntu.edu.tw This creates a highly polarized excited state with significant charge separation. ias.ac.in

A key characteristic of molecules with strong ICT character is solvatochromism, where the emission wavelength shows a pronounced dependence on solvent polarity. ias.ac.in In non-polar solvents, the molecule may emit at shorter wavelengths (e.g., blue region). As solvent polarity increases, the solvent molecules stabilize the polar ICT excited state more effectively than the less polar ground state, leading to a lowering of the excited state energy and a corresponding red shift in the fluorescence emission. ias.ac.in This phenomenon is a clear indicator of a charge-transfer character in the excited state. ias.ac.in In some fluorene systems, this can lead to dual fluorescence, with one band corresponding to a locally excited state and a second, red-shifted band arising from the ICT state. nih.gov

Influence of Substituents on Electronic Effects and Reaction Pathways

The electronic properties and reaction pathways of fluorene derivatives are profoundly influenced by the nature and position of their substituents. The interplay between the inductive and resonance (mesomeric) effects of each group dictates the electron density distribution across the aromatic system.

In this compound, the substituents present a classic case of competing electronic effects:

Amino Group (-NH₂): This is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity but a very strong electron-donating resonance effect (+M) via its lone pair of electrons. masterorganicchemistry.com The +M effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group.

The combination of the powerful electron-donating amino group and the deactivating bromo groups creates a complex electronic landscape. Photoelectron spectroscopy studies on substituted fluorenes have quantified these effects by measuring shifts in orbital ionization energies compared to the parent fluorene molecule. researchgate.net An electron-donating group like an amino group destabilizes the π-orbitals (lowers ionization energy), while electron-withdrawing groups like bromo or acetyl groups stabilize them (increases ionization energy). researchgate.net These shifts directly impact the HOMO-LUMO gap, which in turn influences the molecule's absorption/emission wavelengths and its electrochemical properties. researchgate.net For instance, the introduction of an amino group at the 2-position significantly alters the π-electronic structure, an effect that is further modulated by the presence of bromine atoms. researchgate.net This tailored electronic structure is critical for applications in organic electronics, where precise control over energy levels is required. smolecule.commdpi.com

Table 2: Influence of Substituents on the π-Electronic Structure of Fluorene (Illustrative Data based on Analogs)
SubstituentPositionDominant Electronic EffectImpact on π-Orbital EnergyReference
Amino (-NH₂)2+M (Resonance Donation)Destabilizes (Raises HOMO) researchgate.net
Bromo (-Br)2,7-I (Inductive Withdrawal) > +MStabilizes (Lowers HOMO/LUMO) researchgate.net
Acetyl (-COCH₃)2-M (Resonance Withdrawal)Stabilizes (Lowers LUMO) researchgate.net
Alkyl (-R)9+I (Inductive Donation)Slightly Destabilizes researchgate.net

Note: This table is illustrative, drawing on data from various substituted fluorenes to show general trends.

Electronic Structure and Advanced Spectroscopic Investigations of 2 Amino 1,3 Dibromofluorene and Its Derivatives

Theoretical Frameworks for Electronic Structure Analysis

Computational chemistry provides powerful tools to predict and understand the electronic behavior of complex organic molecules. For aminofluorene derivatives, theoretical frameworks are indispensable for designing materials with targeted properties.

Computational Modeling of Frontier Molecular Orbitals (HOMO, LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netlibretexts.org The energy of these orbitals and the distribution of their electron density across the molecule determine its behavior in chemical reactions and its utility in electronic devices.

In a theoretical study of 2-aminofluorene (B1664046), the HOMO and LUMO energies were calculated to understand its electronic transitions. nih.gov For many fluorene (B118485) derivatives, the HOMO is typically localized on the electron-donating part of the molecule (like the amino group and the fluorene ring), while the LUMO is distributed over the electron-accepting region. This separation is fundamental to intramolecular charge transfer (ICT) processes.

Table 1: Calculated Frontier Orbital Energies for 2-Aminofluorene

ParameterEnergy (eV)
HOMO-5.22
LUMO-0.95

Data sourced from a DFT study on 2-aminofluorene. nih.gov

Prediction of Electronic Transitions and Energy Gaps

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that correlates with the molecule's electronic stability and the energy required for electronic excitation. arxiv.org A smaller energy gap generally implies that the molecule can be more easily excited, which influences its color and photophysical properties. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netnih.gov It calculates the energies of excited states, allowing for the prediction of maximum absorption wavelengths (λmax). For 2-aminofluorene, the HOMO-LUMO energy gap was calculated to be 4.27 eV, which corresponds to an electronic transition in the ultraviolet region. nih.gov TD-DFT calculations can also simulate the UV-Vis spectrum, which can then be compared with experimental data to validate the computational model. nih.govrutgers.edu

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides detailed insights into charge distribution, intramolecular interactions, and molecular stability. wisc.eduuni-rostock.de

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often featuring a Donor-π-Acceptor (D-π-A) structure, are excellent candidates for nonlinear optical (NLO) materials. sciencexcel.com Fluorene derivatives are widely studied for these properties due to their extended π-conjugation and the ease with which donor and acceptor groups can be introduced. researchgate.netucf.edu

DFT calculations are essential for predicting the NLO response of these molecules, particularly the first hyperpolarizability (β), which is a measure of the second-order NLO activity. jmcs.org.mxrsc.org For fluorenone derivatives, which are structurally related to aminofluorenes, theoretical studies have shown that introducing strong electron-donating and electron-withdrawing groups significantly enhances the hyperpolarizability. sciencexcel.com A computational analysis of 2-aminofluorene confirmed its NLO properties through the calculation of its hyperpolarizability. nih.gov

Table 2: Calculated NLO Properties for 2-Aminofluorene

PropertyValue (a.u.)
Dipole Moment (μ)2.1073
First Hyperpolarizability (β)2.17 x 10-30

Data sourced from a DFT study on 2-aminofluorene. nih.gov

Advanced Spectroscopic Characterization Techniques

Experimental spectroscopic techniques are vital for validating theoretical predictions and providing a complete picture of the electronic properties of these compounds. UV-Visible absorption and fluorescence spectroscopy are primary tools for characterizing aminofluorene derivatives. rsc.org

The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. For 2-aminofluorene, the experimental spectrum recorded in ethanol (B145695) shows absorption bands at 299 nm, 308 nm, and 350 nm, which are consistent with the transitions predicted by TD-DFT calculations. nih.gov

Fluorescence spectroscopy provides information about the molecule's emissive properties after excitation. Many aminofluorene-thiophene derivatives exhibit solvatochromism, where the emission color changes with the polarity of the solvent, indicating a significant change in the dipole moment upon excitation. rajpub.com This property makes them suitable for applications as polarity sensors. The synthesis and characterization of various fluorene derivatives have demonstrated their potential for applications in two-photon absorption, a key property for bio-imaging and optical power limiting. ucf.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.

¹H NMR: The proton NMR spectrum of 2-Amino-1,3-dibromofluorene is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons at the C9 position, and the amine protons. Based on data from related compounds like 2-bromofluorene (B47209) and 2,7-dibromofluorene (B93635), the protons on the fluorene backbone will appear in the aromatic region (typically δ 7.2-7.8 ppm). chemicalbook.comchemicalbook.com The single proton at the C4 position, being adjacent to a bromine atom, would likely appear as a singlet. The remaining protons on the dibrominated ring and the other benzene (B151609) ring would exhibit doublet and triplet splitting patterns corresponding to their neighboring protons. The methylene (CH₂) protons at the C9 position are anticipated to produce a characteristic singlet around δ 3.9 ppm. chemicalbook.com The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the aromatic carbons, including those directly bonded to the bromine and nitrogen substituents, as well as the methylene carbon. The carbons bonded to the electronegative bromine atoms (C1 and C3) would be shifted downfield. Conversely, the carbon attached to the electron-donating amino group (C2) would be shifted upfield compared to the unsubstituted fluorene. The methylene carbon at C9 is typically observed around δ 36-37 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analyses of 2-bromofluorene and 2,7-dibromofluorene. chemicalbook.comchemicalbook.com | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | | :--- | :--- | :--- | | H4 | Singlet, ~7.6 | C1, C3 (C-Br) | ~115-125 | | Aromatic H | Multiplets, ~7.2-7.8 | C2 (C-NH₂) | ~145-155 | | H9 (CH₂) | Singlet, ~3.9 | C4 | ~120-130 | | NH₂ | Broad Singlet, variable | Aromatic C | ~120-145 | | | | C9 (CH₂) | ~36-37 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would be dominated by vibrations characteristic of its primary amine, aromatic rings, and carbon-bromine bonds.

N-H Vibrations: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. nih.govresearchgate.net An N-H bending (scissoring) vibration should also be visible near 1600-1650 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations within the fluorene rings will produce a series of sharp peaks between 1450 and 1600 cm⁻¹.

C-Br Vibrations: The C-Br stretching vibrations are expected in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 2: Predicted Principal FTIR Absorption Bands for this compound Predictions based on characteristic frequencies for amines and halogenated aromatic compounds. nih.govresearchgate.net

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
N-H Bend (scissoring) 1600 - 1650
Aromatic C=C Stretch 1450 - 1600

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated π-system. The fluorene core possesses a strong π → π* absorption band. researchgate.net The introduction of an amino group (an electron-donating auxochrome) and bromine atoms is expected to significantly modify the absorption profile. The amino group typically induces a bathochromic (red) shift and a hyperchromic (increased intensity) effect due to intramolecular charge transfer (ICT) from the nitrogen lone pair to the aromatic system. nih.gov The bromine atoms can also contribute to a slight red shift. Therefore, this compound is predicted to have its main absorption bands at longer wavelengths compared to unsubstituted fluorene, likely extending into the near-UV or even the visible region, characteristic of a donor-π-acceptor type structure.

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy analyzes the light emitted from a molecule as it relaxes from an excited electronic state (S₁) to its ground state (S₀). Many aminofluorene derivatives are known to be highly fluorescent. uma.esmdpi.com This emission is often attributed to the de-excitation from an intramolecular charge transfer state, resulting in a large Stokes shift (the difference between the absorption and emission maxima).

However, the presence of heavy atoms like bromine is known to induce a "heavy-atom effect," which promotes intersystem crossing (ISC)—a non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). nih.govlibretexts.org This process competes with fluorescence, thereby quenching it and reducing the fluorescence quantum yield (Φf). Consequently, while this compound is expected to be fluorescent, its quantum yield will likely be lower than that of 2-aminofluorene due to the two bromine substituents.

Time-resolved spectroscopy measures the decay of the excited state population over time, providing the excited-state lifetime. For molecules with ICT character, these studies can reveal the dynamics of charge separation and solvent relaxation. researchgate.netmdpi.com For this compound, time-resolved studies would be crucial to quantify the rates of competing decay pathways: fluorescence and intersystem crossing. The presence of bromine would be expected to introduce a fast component to the excited-state decay, corresponding to the rate of ISC.

This advanced technique provides temporal resolution in the femtosecond to picosecond range, allowing for the direct observation of ultrafast photophysical processes. For this compound, femtosecond fluorescence up-conversion could potentially resolve the initial dynamics immediately following photoexcitation, such as the formation of the ICT state and the subsequent vibrational relaxation before intersystem crossing or fluorescence occurs.

Phosphorescence is the emission of light that occurs when a molecule relaxes from a triplet excited state (T₁) to the ground state (S₀). Because the T₁ → S₀ transition is spin-forbidden, it is a much slower process than fluorescence, and it is often only observable at low temperatures in a rigid matrix, which minimizes non-radiative decay from the long-lived triplet state.

The two bromine atoms in this compound are expected to strongly promote intersystem crossing, populating the T₁ state efficiently. nih.govrsc.org This makes the compound a prime candidate for exhibiting phosphorescence. Low-temperature phosphorescence spectroscopy would be a key experiment to confirm the efficiency of the heavy-atom effect and to characterize the energy of the triplet state. The observation of a strong phosphorescence signal would be a direct consequence of the dibromination of the aminofluorene core. libretexts.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Aminofluorene
2-Bromofluorene
2,7-Dibromofluorene
Electrofluorescence Spectroscopy

Electrofluorescence, also known as electrogenerated chemiluminescence (ECL), is a powerful analytical technique where light is produced from the reaction of electrochemically generated species. In the context of this compound, this method would involve the generation of its radical cation and radical anion at an electrode surface through sequential oxidation and reduction events. The subsequent annihilation of these radical ions would lead to the formation of an excited state of the neutral molecule, which then relaxes to the ground state by emitting light.

The intensity and wavelength of the emitted light in an electrofluorescence experiment are highly dependent on the electronic structure of the molecule. For this compound, the presence of the electron-donating amino group and the electron-withdrawing bromine atoms would significantly influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbital energies, in turn, dictate the electrochemical potentials required to generate the radical ions and the energy of the excited state formed upon their annihilation.

Photoelectron Spectroscopy (HeI/HeII UPS) for Valence Shell Electronic Structure

Ultraviolet Photoelectron Spectroscopy (UPS) is a direct experimental technique for determining the binding energies of valence electrons in a molecule, providing a detailed picture of its electronic structure. By irradiating a sample with high-energy photons (typically from a HeI or HeII source), valence electrons are ejected, and their kinetic energies are measured. The ionization energy is then calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon.

A seminal study on the HeI/HeII photoelectron spectra of substituted fluorenes, including 2-aminofluorene and 2,7-dibromofluorene, offers a strong basis for predicting the valence shell electronic structure of this compound. The introduction of an amino group at the 2-position of the fluorene ring is known to destabilize the π-electronic system through resonance effects, leading to a significant reduction in the ionization energy of the highest occupied molecular orbital (HOMO). Conversely, the bromine atoms, being electronegative, are expected to stabilize the σ-orbitals through inductive effects and also influence the π-system.

The combination of the electron-donating amino group and the electron-withdrawing bromo groups in this compound would result in a complex interplay of these effects on the valence shell. The amino group at the 2-position would primarily raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted fluorene. The bromine atoms at the 1 and 3 positions would have a more pronounced inductive effect, lowering the energy of the deeper-lying σ-orbitals.

The following table presents the experimentally determined vertical ionization energies for the first few π-orbitals of 2-aminofluorene and 2,7-dibromofluorene, which can be used to approximate the expected values for this compound.

Compoundπ7 (HOMO) Ionization Energy (eV)π6 Ionization Energy (eV)π5 Ionization Energy (eV)
2-Aminofluorene7.458.409.50
2,7-Dibromofluorene8.058.859.80

Based on this data, it is predicted that the HOMO of this compound would have an ionization energy slightly higher than that of 2-aminofluorene due to the inductive effect of the adjacent bromine atoms, but still significantly lower than that of unsubstituted fluorene.

Spectroelectrochemical Studies for Redox Behavior

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide simultaneous information about the redox state of a molecule and its spectral properties. In a typical experiment, a potential is applied to a working electrode in a solution containing the molecule of interest, and the resulting changes in the absorption or emission spectrum are monitored. This technique is invaluable for studying the properties of electrogenerated species, such as radical cations and anions.

For this compound, spectroelectrochemical studies would reveal the spectral signatures of its oxidized and reduced forms. The electron-donating amino group would facilitate the oxidation of the molecule, leading to the formation of a stable radical cation. The electron-withdrawing bromine atoms would make the reduction of the molecule more favorable, resulting in the formation of a radical anion.

Upon oxidation, the absorption spectrum of this compound is expected to show new bands corresponding to the electronic transitions within the radical cation. These transitions are often observed at longer wavelengths (lower energies) compared to the neutral molecule. Similarly, upon reduction, the formation of the radical anion would also give rise to new absorption features.

The redox potentials of this compound can be determined using cyclic voltammetry, a common electrochemical technique. The amino group is expected to lower the oxidation potential, while the bromo groups are expected to increase the reduction potential compared to unsubstituted fluorene. The stability of the generated radical ions can also be assessed from the reversibility of the redox waves in the cyclic voltammogram. The generation of stable fluorenyl cations and anions has been reported for various substituted fluorenes, suggesting that the radical ions of this compound would also exhibit a degree of stability. rsc.orgnih.govsemanticscholar.orgnih.gov

Circular Dichroism (CD) Spectroscopy for Chirality Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is exclusively sensitive to the three-dimensional arrangement of atoms in a molecule and is a powerful tool for studying molecular chirality.

This compound itself is not chiral. However, chirality can be introduced into the molecule by, for example, attaching a chiral substituent at the amino group or at the 9-position of the fluorene ring. The resulting chiral derivative would then be CD-active, and its CD spectrum would provide valuable information about its absolute configuration and conformation in solution.

Studies on chiral polyfluorene derivatives have shown that the introduction of chiral side chains can induce a helical conformation in the polymer backbone, leading to strong CD signals. nih.govrsc.orgacs.org Although these studies focus on macromolecules, the underlying principles are applicable to small chiral fluorene derivatives as well. The CD spectrum of a chiral derivative of this compound would be characterized by positive or negative Cotton effects at the wavelengths corresponding to its electronic transitions. The sign and magnitude of these Cotton effects would be directly related to the stereochemistry of the molecule.

Correlation of Molecular Structure, Electronic Properties, and Spectroscopic Signatures

This section explores the intricate relationships between the molecular structure of this compound and its derivatives, their fundamental electronic properties, and the resulting spectroscopic signatures. Understanding these correlations is crucial for the rational design of new materials with tailored optical and electronic functionalities.

Impact of Substitution Patterns on Electronic Configuration and Photophysical Behavior

The substitution pattern on the fluorene core plays a pivotal role in determining the electronic configuration and, consequently, the photophysical behavior of the molecule. In this compound, the interplay between the electron-donating amino group at the 2-position and the electron-withdrawing bromine atoms at the 1 and 3-positions creates a unique electronic landscape.

The amino group, through its +M (mesomeric) effect, significantly raises the energy of the HOMO, which is primarily localized on the fluorene ring and the amino group. This leads to a lower ionization potential and oxidation potential, making the molecule more electron-rich and easier to oxidize compared to unsubstituted fluorene. The bromine atoms, on the other hand, exert a -I (inductive) effect, which stabilizes all the molecular orbitals to some extent. However, their effect on the π-system is less pronounced than that of the amino group. The combined effect is a reduced HOMO-LUMO gap, which would result in a red-shift of the absorption and emission spectra compared to fluorene.

The positions of the substituents are also critical. The amino group at the 2-position is in conjugation with the π-system of the fluorene, allowing for efficient charge delocalization. The bromine atoms at the 1 and 3-positions are ortho and para to the point of attachment of the phenyl ring to the five-membered ring, and their inductive effect will influence the electron density distribution throughout the molecule.

The following table summarizes the expected impact of the substituents on the key electronic and photophysical properties of this compound.

PropertyImpact of 2-Amino GroupImpact of 1,3-Dibromo GroupsCombined Effect
HOMO EnergyIncrease (destabilization)Decrease (stabilization)Overall increase, but less than 2-aminofluorene
LUMO EnergySlight increaseDecrease (stabilization)Overall decrease
HOMO-LUMO GapDecreaseDecreaseSignificant decrease
Absorption/Emission WavelengthRed-shiftSlight red-shiftPronounced red-shift
Oxidation PotentialDecreaseIncreaseOverall decrease
Reduction PotentialSlight decreaseIncreaseOverall increase

Solvatochromism and Environmental Effects on Electronic Transitions

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This effect arises from the differential solvation of the ground and excited states of the molecule. For molecules with a significant change in dipole moment upon excitation, the extent of this spectral shift can be quite pronounced.

This compound, with its electron-donating amino group and electron-withdrawing bromo groups, is expected to exhibit positive solvatochromism. In the ground state, there is a certain degree of charge separation, leading to a ground-state dipole moment. Upon photoexcitation, there is a significant intramolecular charge transfer (ICT) from the electron-rich amino group to the electron-deficient fluorene core and bromine atoms. This leads to a larger dipole moment in the excited state compared to the ground state.

In polar solvents, the larger dipole moment of the excited state is better stabilized by the solvent molecules than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the emission spectrum as the solvent polarity increases. The absorption spectrum may also show a red-shift, but the effect is typically more pronounced in the emission spectrum.

The extent of the solvatochromic shift can be correlated with various solvent polarity scales, such as the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. By studying the solvatochromic behavior of this compound, valuable information about the change in its dipole moment upon excitation can be obtained. This property also makes the molecule a potential candidate for use as a fluorescent probe to study the polarity of its microenvironment, for example, in biological systems or polymer matrices.

Role of 2 Amino 1,3 Dibromofluorene in Functional Materials Research

Precursors for Optoelectronic Materials

Fluorene (B118485) and its derivatives are renowned for their rigid, planar structure and high photoluminescence quantum yields, making them attractive building blocks for a variety of optoelectronic materials. The substitution pattern on the fluorene core significantly influences the electronic and optical properties of the resulting materials. The presence of both an electron-donating amino group and electron-withdrawing bromine atoms in 2-Amino-1,3-dibromofluorene suggests that it could, in principle, be a versatile precursor. However, specific research to validate its use in the following applications is yet to be published.

Organic Light-Emitting Diodes (OLEDs)

While numerous fluorene derivatives are utilized in OLEDs, there is no specific data available on the performance of this compound in this capacity.

Organic Field-Effect Transistors (OFETs)

The application of this compound in OFETs has not been reported in the existing scientific literature.

Organic Photovoltaics and Dye-Sensitized Solar Cells (OPVs, DSSCs)

There are no current research findings that detail the use or performance of this compound in either OPVs or DSSCs.

Electrochromic and Electrofluorochromic Devices

The potential for this compound in electrochromic and electrofluorochromic devices has not been explored in published research.

Development of Advanced Charge Transporting Materials

The strategic placement of donor and acceptor groups on a conjugated backbone is a key strategy for engineering the charge transport characteristics of organic semiconductors. The amino group at the 2-position and the bromine atoms at the 1- and 3-positions of the fluorene core in this compound could theoretically influence its hole and electron transport properties.

Engineering of Hole and Electron Transporting Properties

Specific studies on the hole and electron transporting properties of this compound are not available. Therefore, no detailed research findings or data tables on its mobility or energy levels can be presented.

Design of Bipolar Charge Transport Systems

The molecular architecture of this compound provides a versatile platform for the design of bipolar charge transport materials, which are capable of conducting both electrons (n-type) and holes (p-type). This dual functionality is critical for enhancing the efficiency and performance of various organic electronic devices. The design strategy for bipolar materials often involves integrating electron-donating (donor) and electron-accepting (acceptor) moieties within a single molecule or a blend of materials.

In the case of this compound, the fluorene core acts as a robust, electronically active backbone. The amino group (-NH₂) at the 2-position imparts a strong electron-donating character, making this part of the molecule suitable for hole transport. Conversely, the bromine atoms at the 1- and 3-positions serve as reactive sites. Through palladium-catalyzed cross-coupling reactions, various electron-accepting units can be attached at these positions. This strategic placement of donor and acceptor functionalities allows for the creation of a molecule with distinct pathways for hole and electron transport. For instance, attaching electron-deficient groups like cyano, pyridine, or phosphine (B1218219) oxide fragments can establish the electron-transporting character. nih.gov

Table 1: Comparison of Charge Mobility in Fluorene-Based Bipolar Compounds
Compound TypeHole Mobility (μh) in cm²/V·sElectron Mobility (μe) in cm²/V·sKey Structural Features
Fluorene with Anthraquinone Groups~10⁻⁴ - 10⁻⁵~10⁻⁵ - 10⁻⁶Donor-Acceptor structure with good film-forming properties. rsc.org
Fluorene with 9-Dicyanofluorenylidine Groups~10⁻⁴ - 10⁻⁵~10⁻⁵ - 10⁻⁶Enhanced electron-accepting capability due to cyano groups. rsc.org
Fluorinated Quinoidal Bithiophene-Diazaisoindigo Copolymer0.771.44Fluorine substitution lowers energy levels and improves crystallinity. rsc.org

Synthesis of Polymeric and Supramolecular Architectures

Incorporation into Conjugated Polymers

The dibromo functionality of this compound makes it a valuable monomer for the synthesis of conjugated polymers. The two bromine atoms serve as reactive handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto polycondensation. 20.210.105nih.gov These methods are widely used to create polyfluorenes (PFs) and fluorene-based copolymers, which are known for their exceptional optoelectronic properties. nih.gov

In a typical Suzuki polycondensation, a dibromo monomer like this compound is reacted with a co-monomer containing two boronic acid or boronic ester groups. 20.210.105nih.gov This process allows for the creation of alternating copolymers where the fluorene unit is linked with other aromatic or heteroaromatic systems. The choice of the co-monomer is crucial for tuning the final properties of the polymer, such as its bandgap, solubility, and charge transport characteristics.

The substitution pattern of this compound, with reactive sites at the 1- and 3-positions, would result in a polymer with a more twisted backbone compared to the more common and linear polymers derived from 2,7-dibromofluorene (B93635). This twisting can influence the polymer's morphology and electronic properties by disrupting intermolecular packing, which may enhance solubility but potentially reduce charge mobility. The amino group at the 2-position adds further functionality, improving solubility and providing a site for post-polymerization modification or influencing the polymer's interaction with other materials.

Table 2: Properties of Representative Fluorene-Based Conjugated Polymers
Polymer TypeSynthesis MethodKey PropertiesPotential Applications
Poly(2,7-fluorene) DerivativesSuzuki CouplingBlue emission, high quantum yields (up to 0.87). 20.210.105Blue-light-emitting devices (LEDs). 20.210.105
Fluorene-Dicyanostilbene CopolymersSuzuki PolycondensationYellow-green electroluminescence, significant energy transfer. nih.govOrganic light-emitting diodes (OLEDs). nih.gov
Fluorene-Dicyanophenanthrene CopolymersSuzuki PolycondensationGreenish-blue emission, high brightness (up to 9230 cd/m²). nih.govOLEDs for displays. nih.gov
Polyfluorene/Polyaniline Block CopolymersYamamoto Coupling & Oxidative CondensationSoluble, forms nanostructures, combines electronic and mechanical properties. researchgate.netElectrochromic devices, conductive films. researchgate.net

Synthesis of Star-shaped and Dendrimeric Dye Architectures

The structure of this compound, featuring three distinct functionalizable positions, makes it an ideal building block for complex, non-linear molecular architectures such as star-shaped molecules and dendrimers. These branched structures are of great interest in materials science due to their unique properties, including high solubility, well-defined molecular weight, and distinct photophysical behaviors compared to their linear counterparts.

The trifunctional nature of this compound allows it to act as a central core or a branching point. For example, the two bromine atoms can be used to grow polymeric or oligomeric arms via cross-coupling reactions, while the amino group can be functionalized separately to introduce another distinct arm or a specific terminal group. This synthetic versatility enables the construction of A₂B-type architectures, where 'A' represents the reactive bromo sites and 'B' represents the amino site.

Fluorene-functionalized dyes have been successfully incorporated into various complex structures. For instance, fluorenyl substituents have been attached to aza-BODIPY cores to create near-infrared (NIR) dyes with high fluorescence quantum yields (up to 0.45) for applications in bio-imaging. rsc.org Theoretical studies on carbazole-fluorene based D-π-A dyes have also demonstrated how the molecular structure influences intramolecular charge transfer (ICT), which is crucial for applications in dye-sensitized solar cells. nih.gov By using this compound as a core, it is possible to design and synthesize novel dendritic dyes with tailored electronic properties and three-dimensional structures.

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of organic molecules (e.g., processability, structural diversity, and optoelectronic activity) with the advantages of inorganic materials (e.g., thermal stability, mechanical robustness, and conductivity). The functional groups on this compound provide multiple pathways for its integration into such hybrid systems.

These materials are generally categorized into two classes based on the nature of the interaction between the organic and inorganic components. mdpi.com

Class I Hybrids: The organic and inorganic components are linked by weak interactions like hydrogen bonds or van der Waals forces. The amino group of this compound is particularly suited for this approach, as it can form strong hydrogen bonds with hydroxyl groups on the surface of inorganic oxides like silica (SiO₂) or titania (TiO₂).

Class II Hybrids: These materials feature strong covalent bonds between the organic and inorganic phases, leading to more stable and robust materials. mdpi.com The amino group can be chemically modified to react with inorganic precursors, while the bromo- groups can be converted into other reactive functionalities, such as silane esters, which can then participate in sol-gel processes to form a covalently linked network.

The development of these hybrids can be achieved through various strategies, including the post-modification of pre-formed nanoparticles or the in situ encapsulation of inorganic nanoparticles during a polymerization process. rsc.org The incorporation of a functional fluorene derivative like this compound can impart desired optical or electronic properties to the final hybrid material, opening up applications in catalysis, sensing, and advanced coatings.

Advanced Applications in Materials Science

Photosensitizers for Energy Harvesting Applications

Photosensitizers are molecules that, upon light absorption, can initiate a variety of photophysical and photochemical processes. In the context of energy harvesting, their primary role is to absorb light energy and transfer it to other molecules or materials, ultimately leading to the generation of electrical current or the production of chemical fuels. The efficacy of a photosensitizer is largely dependent on its absorption spectrum, excited-state lifetime, and its ability to engage in energy or electron transfer.

The hypothetical structure of this compound, featuring an electron-donating amino group and electron-withdrawing bromine atoms on the fluorene backbone, suggests that it could possess a significant intramolecular charge transfer (ICT) character. This ICT is crucial for photosensitization, as it can lead to a large change in dipole moment upon photoexcitation, facilitating charge separation. The presence of the heavy bromine atoms could also promote intersystem crossing to the triplet state, a desirable characteristic for certain photosensitizer applications, such as in photodynamic therapy or triplet-triplet annihilation upconversion systems.

Detailed Research Findings:

While no studies have been published on the direct use of this compound as a photosensitizer, research on analogous functionalized fluorenes provides valuable insights. For instance, various fluorene-based dyes have been successfully employed as photosensitizers in dye-sensitized solar cells (DSSCs). These molecules typically incorporate an electron-donating group and an anchoring group to adsorb onto a semiconductor surface (e.g., TiO₂). The amino group in this compound could serve as a potential anchoring group, although its binding affinity to semiconductor surfaces would need to be experimentally verified.

The following table summarizes the key photophysical properties of related fluorene derivatives that are relevant to their potential application as photosensitizers.

CompoundAbsorption Max (nm)Emission Max (nm)Quantum YieldReference
2-Aminofluorene (B1664046)285, 335410~0.6 wikipedia.orgnih.gov
2,7-Dibromofluorene312, 323345- sigmaaldrich.com

Note: The data in this table is for related compounds and is intended to provide a basis for understanding the potential properties of this compound. The actual properties of the target compound may vary.

Materials with Tunable Optical and Electrical Properties for Advanced Devices

The ability to tune the optical and electrical properties of organic materials is critical for the development of advanced electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of substituents onto a conjugated backbone like fluorene can significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its charge injection, transport, and light-emitting characteristics.

The combination of an amino group (strong electron donor) and two bromine atoms (electron-withdrawing and capable of participating in cross-coupling reactions) makes this compound a versatile building block for the synthesis of more complex functional materials. The bromine atoms can serve as reactive handles for the introduction of other functional groups through reactions like Suzuki or Stille coupling, allowing for the extension of the conjugated system and further tuning of the material's properties.

Detailed Research Findings:

The utility of brominated fluorenes as precursors for functional polymers and small molecules is well-established. For example, 2,7-dibromofluorene is a common monomer used in the synthesis of polyfluorenes, a class of polymers widely investigated for their application in OLEDs. sigmaaldrich.comsigmaaldrich.com The amination of brominated aromatic compounds is also a standard synthetic strategy.

The properties of this compound can be hypothetically compared to those of its parent compounds, 2-aminofluorene and various dibromofluorenes.

Property2-Aminofluorene2,7-Dibromofluorene3,6-Dibromo-9H-fluorene
Molecular FormulaC₁₃H₁₁NC₁₃H₈Br₂C₁₃H₈Br₂
Molecular Weight181.24 g/mol 324.01 g/mol 324.01 g/mol
Melting Point125-132 °C164-166 °C-
AppearanceWhite to tan solid--
Solubility<0.1 g/100 mL in water--

This table presents data for related compounds to infer the potential properties of this compound. wikipedia.orgsigmaaldrich.comca.govnih.govnih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Amino-1,3-dibromofluorene derivatives?

A typical method involves alkylation of 7-bromo-2-aminofluorene precursors using allylic bromides (1.0 equiv.), K₂CO₃ (1.0 equiv.) as a base, and DMSO as a solvent under heating at 60°C for ~6 hours. Post-reaction purification via flash column chromatography (hexane/EtOAc or CHCl₃/MeOH) yields products in 38–45% . Optimization may involve adjusting stoichiometry, solvent polarity, or reaction time to improve yields.

Q. How can flash column chromatography be optimized for purifying this compound?

Use gradient elution with hexane/ethyl acetate (for non-polar intermediates) or chloroform/methanol (for polar derivatives). Pre-adsorbing the crude product onto silica gel before loading improves separation efficiency. Monitor fractions via TLC and combine pure fractions to minimize cross-contamination .

Q. What spectroscopic methods are most effective for characterizing this compound?

Combine ¹H/¹³C NMR to confirm bromine and amino substitution patterns, mass spectrometry (EI or ESI-MS) for molecular weight validation, and FT-IR to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Cross-reference data with computational predictions or databases like NIST Chemistry WebBook for unresolved peaks .

Advanced Research Questions

Q. What is the mechanistic role of K₂CO₃ and DMSO in the alkylation of this compound precursors?

K₂CO₃ acts as a mild base to deprotonate the amino group, facilitating nucleophilic attack on the allylic bromide. DMSO, a polar aprotic solvent, stabilizes ionic intermediates and enhances reaction kinetics. Side reactions (e.g., over-alkylation) can occur if base concentration exceeds stoichiometric ratios .

Q. How can researchers address discrepancies in reported synthetic yields for brominated fluorene derivatives?

Variability in yields (e.g., 38–45% ) may stem from impurities in starting materials, incomplete reaction monitoring, or suboptimal chromatography. Systematic reproducibility studies—varying catalyst loading, solvent batches, or humidity control—can isolate critical factors. Documenting reaction parameters in detail is essential for troubleshooting.

Q. What strategies mitigate decomposition during the synthesis of brominated fluorene amines?

Avoid prolonged exposure to light or moisture, as bromine substituents are susceptible to hydrolysis. Conduct reactions under inert atmospheres (N₂/Ar) and store intermediates at low temperatures (-20°C). Use stabilizing agents like BHT (butylated hydroxytoluene) in purification steps to prevent radical degradation .

Q. How should researchers resolve inconsistencies in NMR data for this compound derivatives?

Compare experimental shifts with DFT-calculated NMR spectra or reference compounds in databases (e.g., NIST ). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling patterns. Contradictions may arise from solvent effects, tautomerism, or dynamic processes—variable-temperature NMR can clarify these .

Methodological Notes

  • Safety : Handle brominated compounds in fume hoods with PPE (gloves, goggles). Follow institutional protocols for waste disposal due to halogenated byproducts .
  • Data Validation : Cross-check spectral data across multiple instruments and labs to ensure reproducibility.
  • Advanced Synthesis : Explore Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the fluorene core further, leveraging bromine as a leaving group .

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